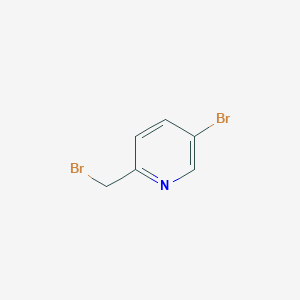

5-Bromo-2-(bromomethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(bromomethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCHRWPMNDRVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634134 | |

| Record name | 5-Bromo-2-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145218-19-5 | |

| Record name | 5-Bromo-2-(bromomethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(bromomethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(bromomethyl)pyridine from 2-bromo-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-(bromomethyl)pyridine from its precursor, 2-bromo-5-methylpyridine. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the bromomethyl group serves as a versatile handle for further molecular modifications. This document details established experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of the synthetic workflow.

Core Synthesis Reaction: Free-Radical Bromination

The primary method for converting 2-bromo-5-methylpyridine to this compound is through a free-radical bromination of the methyl group. This reaction is typically achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The selectivity of this reaction for the methyl group over the pyridine ring is a key advantage.[1][2]

Comparative Quantitative Data

The following table summarizes the quantitative data from two distinct protocols for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | 2-bromo-5-picoline (2-bromo-5-methylpyridine) | 2-bromo-5-methylpyridine |

| Brominating Agent | N-bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) | 2,2'-azobis(isobutyronitrile) |

| Solvent | Carbon tetrachloride | 1,2-dichloroethane |

| Molar Ratio (Substrate:NBS) | 1:1 | 1:1.3 |

| Reaction Temperature | Reflux | 85°C |

| Reaction Time | 3 hours | 30 minutes |

| Yield | Not explicitly stated for pure product; crude product is 60% desired product | 89% |

| Reference | [3] | [4] |

Experimental Protocols

Protocol 1: Synthesis in Carbon Tetrachloride

This protocol details the synthesis of this compound using N-bromosuccinimide and AIBN in carbon tetrachloride.[3]

Materials:

-

2-bromo-5-picoline (2-bromo-5-methylpyridine): 296.3 g (1.72 mol)

-

N-bromosuccinimide (NBS): 306.5 g (1.72 mol)

-

Azobisisobutyronitrile (AIBN): 28.3 g (173 mmol)

-

Carbon tetrachloride: 6 L

Procedure:

-

A solution of 2-bromo-5-picoline in carbon tetrachloride is prepared in a suitable reaction vessel.

-

N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are added to the solution.

-

The reaction mixture is stirred at reflux under a nitrogen atmosphere for 3 hours.

-

After the reaction is complete, the mixture is filtered.

-

The filtrate is concentrated in vacuo to yield the crude product.

-

The crude product is obtained as a brownish-yellow solid. NMR analysis of the crude product indicated that it was approximately 60% of the desired monobromomethyl product.[3]

Characterization Data (from crude product):

-

NMR (CDCl3): δ 4.42 (s, 2H), 7.48 (d, J=9Hz, 1H), 7.60 (dd, J=9 and 3Hz, 1H), 8.37 (d, J=3Hz, 1H)[3]

Protocol 2: Synthesis in 1,2-Dichloroethane

This protocol outlines the synthesis of this compound using N-bromosuccinimide and AIBN in 1,2-dichloroethane, reportedly leading to a high yield.[4]

Materials:

-

2-bromo-5-methylpyridine: 12 g (70 mmol)

-

N-Bromosuccinimide (NBS): 16 g (91 mmol)

-

2,2'-azobis(isobutyronitrile) (AIBN): 0.40 g (2.4 mmol) initially, with a second addition of 0.40 g (2.4 mmol) after 15 minutes.

-

1,2-dichloroethane: 100 ml

Procedure:

-

A solution of 2-bromo-5-methylpyridine in 1,2-dichloroethane is prepared.

-

N-Bromosuccinimide (16 g, 91 mmol) and 0.40 g (2.4 mmol) of 2,2'-azobis(isobutyronitrile) are added to the solution.

-

The mixture is stirred at 85°C.

-

After 15 minutes, an additional 0.40 g (2.4 mmol) of 2,2'-azobis(isobutyronitrile) is added.

-

The reaction is stirred for a total of 30 minutes at 85°C.

-

The reaction progress can be monitored by a suitable chromatographic technique.

-

Upon completion, the reaction mixture is worked up to isolate the product. The reported yield for this procedure is 89%.[4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of this compound.

References

5-Bromo-2-(bromomethyl)pyridine molecular weight and formula

An In-Depth Technical Guide on 5-Bromo-2-(bromomethyl)pyridine: Molecular Weight and Formula

For researchers, scientists, and professionals in drug development, precise and accurate data on chemical compounds is paramount. This technical guide provides core information on this compound, a heterocyclic building block often utilized in the synthesis of more complex molecules.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C6H5Br2N[1][2] |

| Molecular Weight | 250.92 g/mol [2][3] |

| Density | 2.0±0.1 g/cm³[1] |

| Boiling Point | 256.3±25.0 °C at 760 mmHg[1] |

| Flash Point | 108.8±23.2 °C[1] |

It is important to distinguish this compound from its hydrobromide salt, this compound hydrobromide, which has a different molecular formula (C6H6Br3N) and molecular weight (331.83 g/mol ).[4][5][6][7]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or use of this compound are specific to individual research applications and are not detailed here. As a chemical building block, it does not have an intrinsic signaling pathway; rather, it is a precursor used to synthesize pharmacologically active agents. The logical workflow for its use would typically involve its reaction with a nucleophile to displace the benzylic bromide, a common step in the synthesis of pyridine-containing drug candidates.

Logical Relationship Diagram

The following diagram illustrates the logical relationship of this compound as a precursor in a generalized synthetic workflow.

Caption: Generalized synthetic workflow using this compound.

References

- 1. This compound | CAS#:145218-19-5 | Chemsrc [chemsrc.com]

- 2. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

- 3. This compound - [sigmaaldrich.com]

- 4. This compound hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. This compound hydrobromide | 173999-22-9 [sigmaaldrich.com]

- 7. 173999-22-9|this compound hydrobromide|BLD Pharm [bldpharm.com]

Spectroscopic and Synthetic Profile of 5-Bromo-2-(bromomethyl)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 5-Bromo-2-(bromomethyl)pyridine (CAS No. 145218-19-5), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectroscopic data for this compound, this document also includes data for its isomer, 2-bromo-5-(bromomethyl)pyridine (CAS No. 101990-45-8), for comparative purposes.

Chemical Structure and Properties

This compound is a disubstituted pyridine derivative with the chemical formula C₆H₅Br₂N and a molecular weight of 250.92 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a bromomethyl group at the 2-position. The hydrobromide salt of this compound is also commercially available (CAS No. 173999-22-9).[3][4][5]

Spectroscopic Data

¹H NMR Spectroscopy of 2-bromo-5-(bromomethyl)pyridine

The ¹H NMR spectrum of 2-bromo-5-(bromomethyl)pyridine provides characteristic signals for the aromatic protons and the methylene protons of the bromomethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.39 | d | 2.7 | 1H | H-6 |

| 7.61 | dd | 8.3, 2.7 | 1H | H-4 |

| 7.49 | d | 8.3 | 1H | H-3 |

| 4.42 | s | - | 2H | -CH₂Br |

| Solvent: CDCl₃[6] |

Mass Spectrometry of 2-bromo-5-(bromomethyl)pyridine

Mass spectrometry data reveals the molecular ion peaks corresponding to the isotopic distribution of the two bromine atoms.

| m/z | Interpretation |

| 250 | [M]⁺ |

| 252 | [M+2]⁺ |

| 254 | [M+4]⁺ |

| Ionization Method: CI (Chemical Ionization)[6] |

Note: The characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺) is a key identifier for this compound in mass spectrometry.

Synthesis Protocols

Proposed Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the radical bromination of the commercially available precursor, 5-bromo-2-methylpyridine.

Reaction Scheme:

5-bromo-2-methylpyridine + N-Bromosuccinimide (NBS) --(Radical Initiator, Solvent, Heat)--> this compound

General Experimental Protocol:

-

Dissolution: 5-bromo-2-methylpyridine is dissolved in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).

-

Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, are added to the solution.

-

Reaction: The reaction mixture is heated to reflux and stirred for a specified period, typically monitored by TLC or GC-MS for the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis of 2-bromo-5-(bromomethyl)pyridine[7]

A reported synthesis of the isomer 2-bromo-5-(bromomethyl)pyridine involves the following procedure:

-

A solution of 2-bromo-5-methylpyridine (1.72 mol) in carbon tetrachloride (6 L) is treated with N-bromosuccinimide (NBS) (1.72 mol) and azobisisobutyronitrile (AIBN) (173 mmol).

-

The reaction mixture is stirred at reflux under a nitrogen atmosphere for 3 hours.

-

The mixture is then filtered and concentrated in vacuo to provide crude 2-bromo-5-(bromomethyl)pyridine.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization.

References

- 1. 145218-19-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound | CAS#:145218-19-5 | Chemsrc [chemsrc.com]

- 3. appchemical.com [appchemical.com]

- 4. This compound hydrobromide | 173999-22-9 [sigmaaldrich.com]

- 5. This compound hydrobromide 97% | CAS: 173999-22-9 | AChemBlock [achemblock.com]

- 6. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]

Stability and Storage of 5-Bromo-2-(bromomethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(bromomethyl)pyridine. Due to the limited availability of specific stability data for this compound in public literature, this guide combines information from safety data sheets for the compound and its analogs with general chemical principles governing the stability of brominated pyridine derivatives.

Core Stability and Storage Recommendations

This compound is a reactive molecule susceptible to degradation under improper storage conditions. The primary recommended storage involves refrigeration or freezing, protection from light and moisture, and storage under an inert atmosphere to ensure long-term stability.

Quantitative Storage and Stability Data

While specific kinetic data on the degradation of this compound under various conditions is not extensively documented in peer-reviewed literature, the following table summarizes the recommended storage conditions and potential instabilities based on available safety data sheets and the known reactivity of similar compounds.

| Parameter | Recommended Condition/Value | Remarks |

| Storage Temperature | Freezer (-20°C)[1] | To minimize degradation over long-term storage. |

| Refrigerator (2-8°C) | Suitable for short-term storage. | |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |

| Light Exposure | Store in the dark; use amber vials[1] | The compound is light-sensitive and can undergo photodegradation. |

| Moisture | Store in a dry environment; desiccate[1] | The bromomethyl group is susceptible to hydrolysis. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The chemical structure of this compound contains two key reactive sites: the bromomethyl group and the brominated pyridine ring. These sites are susceptible to several degradation pathways, particularly hydrolysis and intermolecular quaternization.

Hydrolysis

The benzylic bromide of the bromomethyl group is susceptible to nucleophilic attack by water, leading to the formation of 5-bromo-2-(hydroxymethyl)pyridine and hydrobromic acid. This reaction is a common degradation pathway for benzylic halides, especially in the presence of moisture.

Intermolecular Quaternization (Self-Reaction)

The nitrogen atom of the pyridine ring is nucleophilic and can react with the electrophilic carbon of the bromomethyl group of another molecule. This intermolecular reaction leads to the formation of a pyridinium salt oligomer or polymer. This type of self-reaction is a known instability for 2-(bromomethyl)pyridine and its derivatives.

Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the chemical stability of this compound. This protocol can be adapted to investigate the effects of temperature, humidity, and light.

Stability-Indicating HPLC Method Development

-

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 270 nm).

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber.

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

-

Objective: To evaluate the stability of this compound under defined storage conditions over time.

-

Sample Preparation: Prepare multiple aliquots of the compound in appropriate containers (e.g., amber glass vials) and seal them, creating both an inert and a normal atmosphere for comparison.

-

Storage Conditions:

-

Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH.

-

Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH and 5°C ± 3°C.

-

Recommended Storage: -20°C ± 5°C.

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

Workflow for stability testing of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its integrity. The primary stability concerns are hydrolysis of the bromomethyl group and intermolecular quaternization. To ensure the longevity of this compound, it is imperative to store it in a freezer under an inert atmosphere, protected from light and moisture. For applications requiring stringent quality control, it is highly recommended to perform stability studies using a validated analytical method to establish appropriate re-test dates and storage conditions.

References

A Comprehensive Technical Guide to 5-Bromo-2-(bromomethyl)pyridine: Synthesis, Identification, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Bromo-2-(bromomethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document details its chemical identity, physical properties, synthesis, and safety information. Furthermore, it explores its versatile applications in drug discovery, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Compound Identification and Properties

This compound is a halogenated pyridine derivative available as a free base and a hydrobromide salt. The presence of two reactive sites, the bromomethyl group at the 2-position and the bromo substituent on the pyridine ring, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules.

Table 1: Chemical Identification of this compound and its Hydrobromide Salt

| Identifier | This compound | This compound Hydrobromide |

| CAS Number | 145218-19-5[1] | 173999-22-9[2][3] |

| Molecular Formula | C₆H₅Br₂N[1] | C₆H₆Br₃N[2][3] |

| Molecular Weight | 250.92 g/mol [1] | 331.83 g/mol [2][3] |

| IUPAC Name | This compound | This compound;hydrobromide[4] |

| Synonyms | 2-Bromomethyl-5-bromopyridine | Not Available |

Table 2: Physical and Chemical Properties

| Property | This compound | This compound Hydrobromide |

| Physical State | Solid | Solid |

| Boiling Point | 256.3 ± 25.0 °C at 760 mmHg[5] | Not Available |

| Density | 2.0 ± 0.1 g/cm³[5] | Not Available |

| Flash Point | 108.8 ± 23.2 °C[5] | Not Available |

| Purity | ≥95%[1] | ~97%[3] |

| Storage Conditions | Store in Freezer (-20℃), Inert atmosphere, Light & Moisture sensitive[1] | Refrigerator[6] |

Synthesis and Spectroscopic Data

The synthesis of this compound typically starts from 5-bromo-2-methylpyridine (picoline). A common method involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN).

Safety and Handling

This compound and its hydrobromide salt are classified as hazardous chemicals. Appropriate safety precautions must be taken during handling and storage.

Table 3: GHS Hazard Information for this compound Hydrobromide

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[4] |

| Skin corrosion/irritation | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[4] |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Drug Discovery and Organic Synthesis

The dual reactivity of this compound makes it a versatile building block for creating diverse molecular scaffolds, a critical aspect of modern drug discovery.[8] The bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the bromo-substituted pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[8]

Key Reactions in Medicinal Chemistry

Two of the most powerful palladium-catalyzed reactions for C-C and C-N bond formation are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively. These reactions are instrumental in synthesizing biaryl and arylamine moieties, which are prevalent in many pharmaceutical agents.[6]

Figure 1: Simplified workflow for the Suzuki-Miyaura coupling reaction.

Figure 2: Simplified workflow for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for this compound based on procedures for similar substrates. Optimization for specific substrates and reaction scales is recommended.

General Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of novel pyridine-based derivatives.[6]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is adapted for the amination of bromopyridines.[9]

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 - 2.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

Xantphos (1.5 - 3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-120°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the celite pad with additional organic solvent.

-

Concentrate the combined filtrates under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and development. Its dual reactivity allows for the strategic and selective introduction of various functional groups, making it an important precursor in the synthesis of complex molecules with potential therapeutic activities. The experimental protocols provided herein for key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination serve as a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As with any reactive chemical, adherence to proper safety and handling procedures is paramount.

References

- 1. 145218-19-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. appchemical.com [appchemical.com]

- 3. This compound hydrobromide 97% | CAS: 173999-22-9 | AChemBlock [achemblock.com]

- 4. This compound hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:145218-19-5 | Chemsrc [chemsrc.com]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

Reactivity of the Bromomethyl Group in Pyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromomethylpyridine scaffold is a cornerstone in medicinal chemistry and synthetic organic chemistry, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The reactivity of the bromomethyl group, primarily through nucleophilic substitution pathways, is pivotal to its utility. This in-depth technical guide provides a comprehensive analysis of the factors governing the reactivity of the bromomethyl group in pyridines. It presents a compilation of quantitative kinetic data, detailed experimental protocols for reactivity studies, and a discussion of the underlying mechanistic principles. Particular emphasis is placed on the influence of the position of the bromomethyl group on the pyridine ring and the electronic effects of other ring substituents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyridine-based compounds for drug discovery and development.

Introduction

Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The introduction of a bromomethyl group onto the pyridine ring provides a highly reactive handle for further molecular elaboration. This reactivity stems from the ability of the bromine atom, a good leaving group, to be displaced by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, although a unimolecular (SN1) pathway can become competitive under certain conditions, particularly with substrates that can form stabilized carbocation intermediates.

Understanding the quantitative aspects of this reactivity is crucial for reaction optimization, predicting reaction outcomes, and designing efficient synthetic routes. This guide aims to provide a consolidated resource on the reactivity of bromomethylpyridines, with a focus on quantitative data and practical experimental methodologies.

Factors Influencing Reactivity

The reactivity of the bromomethyl group in pyridines is influenced by a confluence of electronic and steric factors. These include the position of the bromomethyl group on the pyridine ring, the nature of the nucleophile, the solvent, and the presence of other substituents on the pyridine ring.

Positional Isomerism: Reactivity of 2-, 3-, and 4-Bromomethylpyridine

The position of the bromomethyl group significantly impacts its reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, and its influence on the electrophilicity of the benzylic carbon varies with the position of the bromomethyl group.

-

2- and 4-Bromomethylpyridine: In these isomers, the nitrogen atom can stabilize the transition state of an SN2 reaction through resonance, thereby increasing the reactivity. This stabilization is most pronounced for the 4-isomer.

-

3-Bromomethylpyridine: In the 3-isomer, the nitrogen atom exerts a primarily inductive electron-withdrawing effect, which is less pronounced than the resonance stabilization observed in the 2- and 4-isomers.

While comprehensive comparative kinetic data under identical conditions is scarce in the literature, the general trend observed is that 4-bromomethylpyridine is the most reactive, followed by 2-bromomethylpyridine, with 3-bromomethylpyridine being the least reactive towards nucleophilic substitution.

Substituent Effects

The presence of other substituents on the pyridine ring can further modulate the reactivity of the bromomethyl group. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the benzylic carbon, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate. The magnitude of this effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents.

Quantitative Reactivity Data

A critical aspect of understanding the reactivity of bromomethylpyridines is the analysis of quantitative kinetic data. While a single comprehensive study comparing all isomers and a wide range of substituents is not available, data from various sources can be compiled to provide valuable insights.

Table 1: Relative Reactivity of Picolyl Halides in SN2 Reactions

| Substrate | Relative Rate |

| Benzyl Chloride | 1 |

| 2-Picolyl Chloride | ~20-30 |

| 3-Picolyl Chloride | ~1-2 |

| 4-Picolyl Chloride | ~60-80 |

Note: These are approximate relative rates compiled from various studies and are intended to show general trends. Absolute rates are highly dependent on the specific nucleophile, solvent, and temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of bromomethylpyridine reactivity.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of a bromomethylpyridine with a primary or secondary amine.

Materials:

-

Bromomethylpyridine derivative (1.0 eq)

-

Amine (1.2 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Magnetic stirrer and heating mantle/oil bath

-

Standard laboratory glassware

Procedure:

-

To a solution of the bromomethylpyridine derivative in the chosen anhydrous solvent under an inert atmosphere, add the amine.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) while monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate (amine hydrobromide salt) has formed, it can be removed by filtration.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol for a Kinetic Study of the Reaction with Piperidine

This protocol outlines a method for determining the second-order rate constant for the reaction of a bromomethylpyridine with piperidine using UV-Vis spectrophotometry.

Materials:

-

Bromomethylpyridine derivative

-

Piperidine

-

Anhydrous acetonitrile (spectroscopic grade)

-

Thermostatted UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare stock solutions of the bromomethylpyridine derivative and piperidine of known concentrations in anhydrous acetonitrile. A series of piperidine solutions with varying concentrations should be prepared to establish pseudo-first-order conditions.

-

Kinetic Measurement:

-

Equilibrate the stock solutions to the desired reaction temperature in a water bath.

-

In a quartz cuvette, mix the bromomethylpyridine solution with a large excess of the piperidine solution (at least 10-fold excess) to ensure pseudo-first-order kinetics.

-

Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

-

Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the reactants have minimal absorbance. The wavelength should be determined beforehand by recording the UV-Vis spectra of the starting materials and the product.

-

Record the absorbance as a function of time until the reaction is complete.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order rate equation: ln(A∞ - At) = -kobst + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the absorbance at the completion of the reaction, and A0 is the initial absorbance.

-

Plot the obtained kobs values against the concentration of piperidine. The slope of this linear plot will give the second-order rate constant (k2).

-

Visualizing Reaction Pathways and Workflows

Graphical representations are invaluable for understanding complex chemical processes. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Conclusion

The reactivity of the bromomethyl group in pyridines is a fundamentally important aspect of their chemistry, with significant implications for their application in drug discovery and organic synthesis. This guide has provided a detailed overview of the key factors that govern this reactivity, including the positional isomerism of the bromomethyl group and the electronic influence of other ring substituents. While comprehensive, directly comparable quantitative data remains an area for further investigation, the trends and protocols outlined herein offer a solid foundation for researchers. The provided experimental methodologies serve as a practical starting point for kinetic studies, enabling the generation of valuable data to inform synthetic strategies and deepen the understanding of reaction mechanisms. As the demand for novel, functionalized pyridine derivatives continues to grow, a thorough appreciation of the principles governing the reactivity of the bromomethyl group will remain an indispensable tool for the modern medicinal and synthetic chemist.

The Ascendant Role of Brominated Pyridine Derivatives in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of bromine atoms into the pyridine scaffold has unlocked a wealth of potential applications across diverse scientific disciplines. This technical guide provides an in-depth exploration of the synthesis, biological activities, and material science applications of brominated pyridine derivatives, offering valuable insights for researchers at the forefront of innovation.

Core Synthetic Methodologies: Enabling Access to Novel Derivatives

The functionalization of the pyridine ring through bromination and subsequent cross-coupling reactions is a cornerstone of modern organic synthesis, providing a versatile platform for the creation of complex molecular architectures.

Bromination of Pyridines

The introduction of a bromine atom onto the pyridine ring is a critical first step in the synthesis of many derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.

Experimental Protocol: Bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

This protocol describes a common method for the bromination of pyridine derivatives.

-

Materials: Pyridine derivative, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).

-

Procedure:

-

In a reaction vessel, the pyridine derivative is mixed with DBDMH. The molar ratio of DBDMH to the pyridine derivative is typically in the range of 0.4:1 to 1.1:1 to avoid the formation of di- and poly-brominated products[1].

-

The reaction can be performed without an additional solvent.

-

The reaction mixture is heated to a temperature between 80°C and 125°C.

-

The reaction is monitored for completion, typically within 2 to 5 hours.

-

Upon completion, the crude product is purified by distillation under reduced pressure[1].

-

Palladium-Catalyzed Cross-Coupling Reactions

Brominated pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds through the reaction of a bromopyridine with an organoboron reagent.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated aminopyridine.

-

Materials: 2-Amino-4-bromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-dioxane, and water.

-

Procedure:

-

To a reaction flask, add 2-amino-4-bromopyridine, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours[2].

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel[2].

-

The Heck reaction enables the formation of substituted alkenes by coupling a bromopyridine with an alkene in the presence of a palladium catalyst and a base.

Experimental Protocol: Heck Reaction of an Aryl Bromide with an Alkene

This protocol outlines a general procedure for the Heck reaction.

-

Materials: Aryl bromide (e.g., bromopyridine) (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃) (2-10 mol%), a base (e.g., Et₃N or K₂CO₃) (1.2-2.0 equiv), and a solvent (e.g., DMF or toluene).

-

Procedure:

-

In a Schlenk tube, combine the palladium catalyst, ligand, and base.

-

Add the aryl bromide and the alkene to the reaction mixture.

-

Add the solvent under an inert atmosphere.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 140°C.

-

Monitor the reaction for completion.

-

After cooling, the mixture is worked up by extraction with an organic solvent and purified by column chromatography[3][4].

-

Applications in Medicinal Chemistry and Drug Discovery

Brominated pyridine derivatives have emerged as a promising class of compounds in the search for new therapeutic agents, demonstrating a wide range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of brominated pyridine derivatives against various cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for tumor growth and proliferation.

Table 1: Anticancer Activity of Selected Brominated Pyridine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ (µM) | Reference(s) |

| 1,1'-(1,3-phenylenebis(methylene))bis(2-aminopyridinium bromide) | A549 (Lung Carcinoma) | 11.25 ± 0.01 | [5][6] |

| Dimeric Pyridinium Bromide 2 | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 | [5][6] |

| Pyridine-bridged Combretastatin Analogues | Various human cancer cell lines | Comparable to Combretastatin-A4 | [5] |

| Pyridine-urea derivatives | MCF-7 (Breast Cancer) | 3.93 - 5.0 | [7] |

| 3-Cyano-6-naphthylpyridine derivatives | PC3, DU145 (Prostate), MCF-7, MDA-MB435 (Breast) | Sub-nanomolar to nanomolar range | [8] |

| Pyridine-derived compounds | HepG2 (Liver), MCF-7 (Breast) | 4.25 - 12.83 | [9] |

Signaling Pathway Inhibition: The VEGFR-2 Pathway

A key target for many anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, which plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2[8][9].

.

VEGFR-2 Signaling Pathway

Experimental Protocol: MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.

-

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the brominated pyridine compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period, typically 48 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated[5].

-

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Brominated pyridine derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Brominated Pyridine Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Pyridine derivatives from 4-bromo acetophenone | E. coli, B. mycoides, C. albicans | as low as < 4.8 | |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli strains | 0.12 - 0.21 | [10] |

| N-alkylated pyridine-based organic salts | S. aureus, E. coli | 55 - 56 | [11] |

| Pyridine salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02 - 6 (mM) | [11] |

| Pyridine compounds | B. subtilis, S. aureus, E. faecalis, E. coli, P. aeruginosa, S. typhi, C. albicans, F. oxysporum | 18 - 31 (µM) | [11] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The brominated pyridine compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed[12].

-

Applications in Materials Science

The unique electronic and photophysical properties of brominated pyridine derivatives make them valuable components in the development of advanced materials, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Brominated pyridine derivatives have been investigated as hole-transporting materials (HTMs) in OLEDs. The introduction of a bromine atom can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge carrier mobility of the material, thereby affecting the overall device performance.

Table 3: Photophysical and Device Performance Data of a Brominated Pyridine Derivative for OLEDs

| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (T₁) (eV) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Reference(s) |

| 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine | -5.76 | -2.12 | 2.34 | 17300 | 22.4 | 9 | [10][13][14] |

Experimental Protocol: Characterization of OLEDs

The performance of an OLED is evaluated by measuring its electrical and optical characteristics.

-

Procedure:

-

Device Fabrication: The OLED is fabricated by sequentially depositing various organic and inorganic layers onto a substrate.

-

Current-Voltage-Luminance (I-V-L) Measurement: The current density and luminance of the device are measured as a function of the applied voltage.

-

Electroluminescence (EL) Spectrum Measurement: The emission spectrum of the OLED is recorded at a specific operating voltage.

-

Efficiency Calculation: The current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (%) are calculated from the I-V-L data.

-

Role in Catalysis

While often serving as substrates in catalytic reactions, some pyridine derivatives, including brominated ones, can also function as ligands in transition metal catalysis or as organocatalysts themselves, particularly in asymmetric synthesis. The Lewis basic nitrogen atom can coordinate to a metal center, and the electronic properties of the ring, modulated by the bromine substituent, can influence the catalytic activity and selectivity. Chiral pyridine-derived ligands are of significant interest for enantioselective transformations.

Experimental and Drug Discovery Workflows

The journey from a synthetic concept to a potential application involves a series of well-defined experimental and developmental stages.

General Experimental Workflow for Synthesis and Evaluation

This workflow outlines the typical steps involved in the synthesis and initial biological or material characterization of novel brominated pyridine derivatives.

.

General Experimental Workflow

Drug Discovery Workflow

The process of discovering and developing a new drug is a complex, multi-stage endeavor.

.

Drug Discovery Workflow

Conclusion

Brominated pyridine derivatives represent a versatile and highly valuable class of compounds with significant potential across multiple research domains. Their synthetic accessibility, coupled with the tunable nature of their physicochemical properties, makes them attractive building blocks for the development of novel therapeutics, advanced materials, and efficient catalysts. The continued exploration of their structure-activity and structure-property relationships will undoubtedly lead to further groundbreaking discoveries and applications.

References

- 1. sketchviz.com [sketchviz.com]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. medium.com [medium.com]

- 5. soc.chim.it [soc.chim.it]

- 6. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(bromomethyl)pyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-(bromomethyl)pyridine. Due to the absence of specific quantitative solubility data in published literature, this guide focuses on predicting its solubility based on the well-established principles of "like dissolves like" and the known solubility of analogous compounds, particularly pyridine and its derivatives. Furthermore, this document furnishes a detailed, industry-standard experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound is a halogenated pyridine derivative with significant applications in organic synthesis. It serves as a key building block in the preparation of more complex molecules, including pharmaceuticals and specialty chemicals. The presence of the pyridine ring, a bromine substituent, and a bromomethyl group imparts a unique combination of polarity and reactivity to the molecule. Understanding its solubility in common organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development.

Predicted Solubility Profile

This compound, being a substituted pyridine, is expected to retain a degree of this solubility behavior. The pyridine nitrogen atom can act as a hydrogen bond acceptor, while the bromine and bromomethyl groups introduce further polarity and potential for dipole-dipole interactions. The overall molecule has a moderate polarity. Based on these characteristics, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene, Diethyl ether | Soluble | The aromatic pyridine ring and the hydrocarbon-like character of the substituents will allow for favorable van der Waals interactions with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Highly Soluble | The polar nature of the pyridine ring and the C-Br bonds will lead to strong dipole-dipole interactions with these solvents. Pyridine itself is highly soluble in many of these solvents.[4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol. The overall polarity of the molecule is compatible with these solvents. |

| Aqueous | Water | Sparingly Soluble | While the nitrogen atom can form hydrogen bonds with water, the presence of the relatively large non-polar pyridine ring and the hydrophobic bromine atoms are likely to limit its solubility in water. Pyridine itself is miscible with water.[1][2][3] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is recommended.[5][6] This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.[6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Withdrawal and Preparation:

-

After the equilibration period, stop the agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification of the Solute:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted solution using a pre-validated analytical method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. consolidated-chemical.com [consolidated-chemical.com]

- 2. jscimedcentral.com [jscimedcentral.com]

- 3. Pyridine [wgbis.ces.iisc.ac.in]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on the Structure of 5-Bromo-2-(bromomethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations concerning the molecular structure of 5-Bromo-2-(bromomethyl)pyridine. This compound, a substituted pyridine, is of interest in medicinal chemistry and materials science due to the versatile reactivity of its pyridine ring and bromomethyl group. Understanding its structural and electronic properties through computational methods is crucial for predicting its behavior in chemical reactions and biological systems.

Core Concepts in Theoretical Structural Analysis

The structural properties of this compound can be elucidated using computational quantum mechanical modeling. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules.[1] By applying DFT, we can determine the molecule's ground state geometry and other key electronic properties.

Data Presentation: Calculated Structural Parameters

The following tables summarize the key quantitative data derived from theoretical calculations on the structure of this compound. These parameters provide a foundational understanding of the molecule's geometry and electronic distribution.

Disclaimer: The following data is representative of typical results obtained from DFT calculations and is provided for illustrative purposes. For specific research applications, it is recommended to perform new calculations using the methodologies described.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.39 |

| C3-C4 | 1.38 |

| C4-C5 | 1.39 |

| C5-N1 | 1.34 |

| N1-C2 | 1.35 |

| C2-C6 | 1.51 |

| C5-Br1 | 1.88 |

| C6-Br2 | 1.95 |

| **Bond Angles (°) ** | |

| N1-C2-C3 | 122.5 |

| C2-C3-C4 | 118.0 |

| C3-C4-C5 | 119.5 |

| C4-C5-N1 | 118.0 |

| C5-N1-C2 | 122.0 |

| N1-C2-C6 | 116.0 |

| C3-C2-C6 | 121.5 |

| C4-C5-Br1 | 119.0 |

| N1-C5-Br1 | 123.0 |

| C2-C6-Br2 | 112.0 |

| Dihedral Angles (°) | |

| N1-C2-C6-Br2 | 90.0 |

| C3-C2-C6-Br2 | -90.0 |

Table 2: Calculated Electronic Properties for this compound

| Property | Value | Unit |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

A standard protocol for performing DFT calculations on halogenated organic molecules like this compound is as follows:

-

Initial Structure Generation: The 3D structure of the molecule is first built using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using a hybrid DFT functional, such as B3LYP, which offers a good balance between accuracy and computational cost.[2][3]

-

Basis Set Selection: A suitable basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals. The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately modeling systems with heteroatoms and potential weak interactions.

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Property Calculations: Once the optimized geometry is obtained, various electronic properties, such as the dipole moment, HOMO-LUMO energies, and molecular electrostatic potential, can be calculated at the same level of theory.

Experimental Structural Elucidation: X-ray Crystallography

For experimental validation of the calculated structure, single-crystal X-ray diffraction is the gold standard.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K).

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, revealing the precise atomic positions, bond lengths, and bond angles. This experimental data can then be compared with the results from DFT calculations.

Mandatory Visualization

Signaling Pathway Inhibition by Pyridine Derivatives

Pyridine and its derivatives are common scaffolds in drug discovery and are known to be involved in various signaling pathways, often as inhibitors of kinases.[4][5][6] The following diagram illustrates a generalized kinase signaling pathway that can be targeted by pyridine-based inhibitors.

Caption: A generalized signaling pathway where a pyridine derivative acts as a kinase inhibitor.

References

- 1. Density functional theory - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-(bromomethyl)pyridine in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(bromomethyl)pyridine is a versatile bifunctional reagent for the synthesis of complex pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. This molecule possesses two distinct reactive sites amenable to palladium-catalyzed cross-coupling reactions: a C(sp²)-Br bond at the 5-position of the pyridine ring and a C(sp³)-Br bond at the 2-(bromomethyl) group. The difference in reactivity between these two sites allows for selective and sequential functionalization, making it a valuable building block in medicinal chemistry and materials science.

Typically, the Suzuki-Miyaura cross-coupling reaction will occur preferentially at the more reactive C(sp²)-Br bond on the pyridine ring. This chemoselectivity enables the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position, while the bromomethyl group remains available for subsequent transformations, such as nucleophilic substitution or a second cross-coupling reaction. This application note provides detailed protocols for the selective Suzuki cross-coupling of this compound with arylboronic acids.

Reaction Scheme

The general scheme for the selective Suzuki-Miyaura cross-coupling of this compound involves the reaction of the aryl bromide moiety with an arylboronic acid in the presence of a palladium catalyst and a base.

Caption: General scheme of the selective Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters for Selective C(sp²)-Br Coupling

The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling at the C5-position of this compound, based on established protocols for structurally similar substrates.[1][2]

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst.[2][3] Pd(dppf)Cl₂ can also be highly effective.[4] |

| Catalyst Loading | 2.5 - 5 mol% | Lower catalyst loading may be possible with more active catalyst systems. |

| Base | K₃PO₄ or K₂CO₃ | Potassium phosphate is often used in these reactions.[2][3] Potassium carbonate is another common choice.[4] |

| Solvent System | 1,4-Dioxane / H₂O (4:1) or DME | A mixture of an organic solvent and water is typical for Suzuki couplings.[2][3] Dimethoxyethane (DME) can also be used.[4] |

| Temperature | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate.[2][3][4] |

| Reaction Time | 12 - 18 hours | Reaction progress should be monitored by TLC or LC-MS.[2][3] |

| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is generally used to drive the reaction to completion.[2] |

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol details the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).

-

Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of the pyridine substrate).

-

Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 10-15 minutes.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(bromomethyl)pyridine.

Caption: Experimental workflow for the selective Suzuki coupling.

Protocol 2: Subsequent Suzuki-Miyaura Coupling at the 2-(Bromomethyl) Position

The resulting 5-aryl-2-(bromomethyl)pyridine can be further functionalized at the benzylic position. The following is a general protocol for the Suzuki coupling of benzylic bromides.

Materials:

-

5-Aryl-2-(bromomethyl)pyridine (from Protocol 1)

-

Arylboronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

JohnPhos (2-(Di-tert-butylphosphino)biphenyl)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor or conventional heating setup

Procedure (Microwave Conditions): [5]

-

In a microwave vial, combine 5-aryl-2-(bromomethyl)pyridine (1.0 eq), the second arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (5 mol %) and JohnPhos (10 mol %).

-

Add DMF as the solvent.

-

Seal the vial and heat in a microwave reactor to 140 °C for 20-30 minutes.

-

After cooling, the reaction mixture can be worked up and purified as described in Protocol 1 to yield the 5-aryl-2-(arylmethyl)pyridine.

Note: Conventional heating can also be employed, though reaction times will be significantly longer.

Concluding Remarks

The selective Suzuki-Miyaura cross-coupling of this compound offers a robust and versatile method for the synthesis of highly functionalized pyridine derivatives. By carefully selecting the reaction conditions, researchers can achieve selective arylation at the C5-position, preserving the bromomethyl group for subsequent modifications. This stepwise approach allows for the controlled and divergent synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols provided herein serve as a foundation for the development of new synthetic routes utilizing this valuable building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Bioactive Scaffolds with 2-bromo-6-(bromomethyl)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(bromomethyl)pyridine is a versatile bifunctional building block pivotal in the fields of synthetic organic and medicinal chemistry. Its structure, featuring a pyridine ring with a bromine atom at the 2-position and a bromomethyl group at the 6-position, offers two distinct reactive sites. This dual reactivity allows for sequential and site-selective reactions, making it an ideal starting material for the construction of diverse molecular scaffolds. The bromomethyl group is highly susceptible to nucleophilic substitution, while the bromo-substituted pyridine ring can readily participate in various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for the synthesis of bioactive 2,6-disubstituted pyridine derivatives, focusing on their potential as anticancer agents, and includes quantitative data on their biological activity.

Strategic Utility in Drug Discovery

The differential reactivity of the two bromine substituents on the 2-bromo-6-(bromomethyl)pyridine scaffold can be strategically exploited for selective functionalization. The more labile bromomethyl group typically reacts first with nucleophiles under milder conditions, leaving the more stable 2-bromo position available for subsequent cross-coupling reactions. This sequential approach enables the generation of large libraries of disubstituted pyridine derivatives for screening against various biological targets, such as protein kinases and microbes.

Below is a general workflow illustrating the strategic use of 2-bromo-6-(bromomethyl)pyridine in a drug discovery program.

Application Example: Synthesis of Anticancer Agents

A notable application of 2-bromo-6-(bromomethyl)pyridine is in the synthesis of 2-bromo-6-((aryloxy)methyl)pyridine derivatives, which have shown promising anticancer activity. The synthesis involves a nucleophilic substitution reaction where various substituted phenols displace the bromine atom of the bromomethyl group.

Quantitative Data Summary

The following table summarizes the synthetic yields and in vitro anticancer activities (IC50 values) of a series of 2-bromo-6-((aryloxy)methyl)pyridine derivatives against four human cancer cell lines: A549 (lung), HCT-116 (colon), MCF-7 (breast), and HepG2 (liver).

| Compound ID | Substituent (R) | Yield (%) | A549 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 5a | 4-F | 85 | 7.82 | 8.15 | 9.33 | 10.21 |

| 5b | 4-Cl | 88 | 6.54 | 7.23 | 8.57 | 9.45 |

| 5c | 4-Br | 90 | 5.88 | 6.41 | 7.98 | 8.76 |

| 5d | 4-I | 92 | 4.12 | 5.34 | 6.81 | 7.54 |

| 5e | 4-CN | 82 | 3.76 | 4.88 | 5.92 | 6.87 |

| 5f | 4-NO2 | 80 | 2.54 | 3.16 | 4.21 | 5.33 |

| 5g | 3-Cl | 86 | 7.11 | 7.98 | 9.01 | 9.87 |

| 5h | 3-Br | 89 | 6.23 | 7.05 | 8.43 | 9.12 |

| 5i | 2-Cl | 84 | 8.01 | 8.99 | 10.12 | 11.03 |

| 5j | 2-Br | 87 | 7.54 | 8.32 | 9.65 | 10.54 |

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-(bromomethyl)pyridine (Starting Material)

This protocol describes the radical bromination of 2-bromo-6-methylpyridine to yield the title compound.[1][2]

Materials:

-

2-Bromo-6-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 eq) in anhydrous carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-